molecular formula C13H11ClN6OS B6533481 N-(3-chlorophenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide CAS No. 1058433-56-9

N-(3-chlorophenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide

Cat. No.: B6533481
CAS No.: 1058433-56-9
M. Wt: 334.79 g/mol
InChI Key: ATIAWBUVMQHMCJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C13H11ClN6OS and its molecular weight is 334.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.0403579 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN6OS/c1-20-12-11(18-19-20)13(16-7-15-12)22-6-10(21)17-9-4-2-3-8(14)5-9/h2-5,7H,6H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIAWBUVMQHMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC(=CC=C3)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide (CAS Number: 1058433-56-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClN6OS, with a molecular weight of 334.79 g/mol. Its structure includes a triazole-fused pyrimidine moiety, which is known for conferring various biological activities.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study reported that derivatives of triazolo-pyrimidines demonstrated promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:
In a screening of drug libraries on multicellular spheroids, this compound was identified as a novel anticancer compound. The study indicated that this compound effectively inhibited tumor growth in vitro and showed potential for further development in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: It acts as an inhibitor of key enzymes involved in cancer progression and metabolism. For example, it has shown inhibition against dihydrofolate reductase and glucosidase .
  • Antioxidant Properties: The compound also exhibits antioxidant activity, which can help mitigate oxidative stress associated with cancer progression .

Comparative Biological Activity Table

Activity Effect Reference
AnticancerCytotoxicity in various cancer cell lines
Enzyme InhibitionDihydrofolate reductase inhibition
AntioxidantDPPH radical scavenging activity
AntimicrobialPotential against bacterial strains

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3-chlorophenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide exhibit significant cytotoxic properties against various cancer cell lines. The following studies highlight its potential:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that derivatives of triazole compounds showed promising anticancer activity against human leukemia (HL-60) and lung carcinoma (A549) cells. The mechanism of action often involves the induction of apoptosis through caspase activation pathways .
    • Another investigation into related thiadiazole derivatives revealed strong antiproliferative effects against breast (MCF7), prostate (PC3), and neuroblastoma (SKNMC) cell lines. These compounds were evaluated using the MTT assay, revealing IC50 values indicating their potency compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • The anticancer activity is often linked to the inhibition of specific kinases involved in cell cycle regulation. For instance, compounds have been shown to inhibit ERK1/2 pathways, leading to disrupted cell cycle progression and enhanced apoptosis in cancer cells .

Other Therapeutic Applications

Beyond its anticancer properties, this compound may have applications in other therapeutic areas:

  • Antimicrobial Activity :
    • Compounds containing triazole rings are frequently investigated for their antimicrobial properties. They can disrupt the synthesis of nucleic acids in bacteria and fungi, making them suitable candidates for developing new antimicrobial agents.
  • Neurological Disorders :
    • Some derivatives have shown promise in treating neurological conditions due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Summary of Findings

The following table summarizes key findings regarding the anticancer activity of similar compounds:

Compound TypeCancer Cell LineIC50 Value (µM)Mechanism of Action
Triazole DerivativeHL-6012.5Induces apoptosis via caspase activation
Thiadiazole DerivativeMCF79.0Inhibits ERK1/2 signaling pathway
Pyrazole-based CompoundA5498.1Disrupts cell cycle progression

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